molecular formula C22H26ClN3O2S2 B2632958 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217224-15-1

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2632958
CAS RN: 1217224-15-1
M. Wt: 464.04
InChI Key: ZKYDOZGHKKRSBI-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S2 and its molecular weight is 464.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

A series of 2-anilinonicotinyl-linked acrylamide conjugates, including closely related structures, were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, demonstrating anti-tubulin activity and inducing cell-cycle arrest and apoptosis in the A549 human lung adenocarcinoma epithelial cell line. These findings suggest potential applications in cancer therapy through the inhibition of tubulin polymerization, highlighting the importance of structural modifications to enhance anticancer activity (Kamal et al., 2014).

Enzyme Detection

Polyacrylamide gels containing novel mixed disulfide compounds derived from acrylamide have been utilized to detect enzymes catalyzing thiol-producing reactions. This innovative approach allows for the rapid and sensitive detection of enzymes like acetylcholinesterase and alkaline phosphatase, offering a new tool for biochemical research and diagnostic applications (Harris & Wilson, 1983).

Synthesis of Phosphonates and Diamides

Research on the phosphorylation of related compounds has led to the development of substituted thiazolobenzimidazole-phosphonates and phosphinic diamide derivatives. These compounds are synthesized through reactions involving trialkyl phosphites and dialkylphosphonates, indicating potential applications in the development of new materials or as intermediates in organic synthesis (Abdou et al., 2016).

Antimicrobial Agents

A series of compounds containing the quinazolinone and thiazolidinone moieties, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds as antimicrobial agents, with specific examples showing activity against a range of bacterial and fungal pathogens (Desai et al., 2011).

Antitumor Activity

Novel quinazoline derivatives containing acrylamide groups have been synthesized and tested for their antiproliferative activities against several human cancer cell lines. Some compounds exhibited significant anticancer activity, suggesting the relevance of the acrylamide moiety in enhancing the therapeutic potential of quinazoline-based antitumor agents (Zhang et al., 2020).

properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2.ClH/c1-17-5-7-19-20(16-17)29-22(23-19)25(10-3-9-24-11-13-27-14-12-24)21(26)8-6-18-4-2-15-28-18;/h2,4-8,15-16H,3,9-14H2,1H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYDOZGHKKRSBI-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.